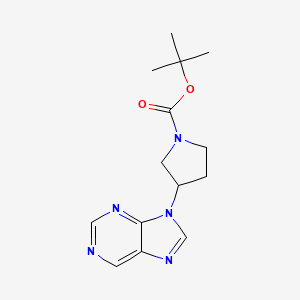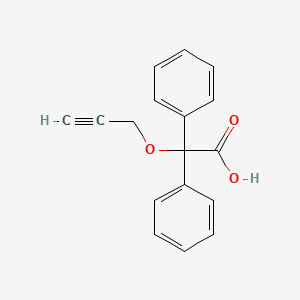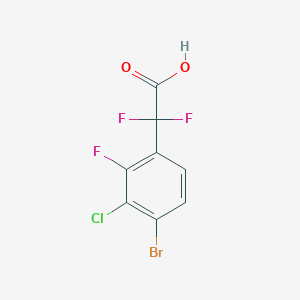
2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid is a chemical compound known for its unique structural properties It contains bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid typically involves multiple steps. One common method starts with the halogenation of a phenyl ring, followed by the introduction of fluorine atoms. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms on the phenyl ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chloro-2-fluorophenylboronic acid
- 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid stands out due to its difluoroacetic acid moiety, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C8H3BrClF3O2 |
|---|---|
Molecular Weight |
303.46 g/mol |
IUPAC Name |
2-(4-bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-2-1-3(6(11)5(4)10)8(12,13)7(14)15/h1-2H,(H,14,15) |
InChI Key |
DQPLECNRTGHXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)(F)F)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


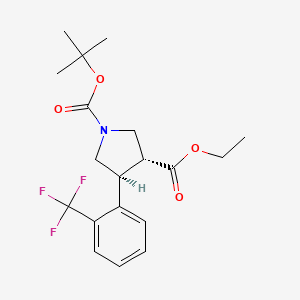

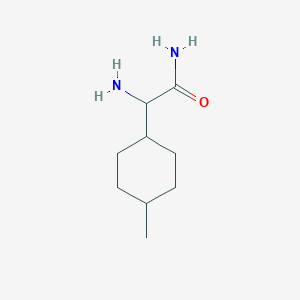
![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)

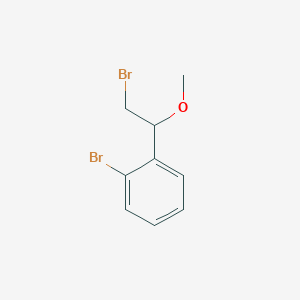

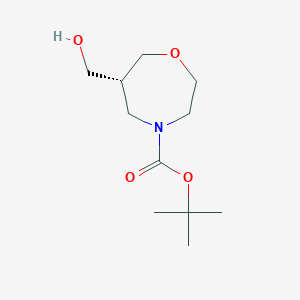
![3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13340884.png)
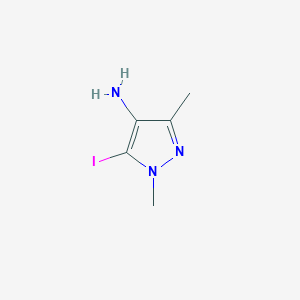
![2-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13340894.png)

